![molecular formula C20H28N2O2 B13823455 (4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]](/img/structure/B13823455.png)
(4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core The presence of the tert-butyl groups and the chiral centers in the oxazoline rings contribute to its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with chiral oxazoline precursors. One common method includes the use of 1,3-dibromobenzene as the starting material, which undergoes a nucleophilic substitution reaction with (S)-4-(tert-butyl)-4,5-dihydrooxazole. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: The compound can be reduced to form dihydrooxazoles.
Substitution: The benzene core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl hypochlorite can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Oxazoles
Reduction: Dihydrooxazoles
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in enantioselective reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Employed in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its role as a chiral ligand. The oxazoline rings provide a chiral environment that can influence the stereochemistry of reactions. The tert-butyl groups enhance the steric hindrance, which can improve the selectivity of catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the type of asymmetric reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(oxazolinyl)benzene: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
1,3-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene: The enantiomer of the compound , with similar but opposite chiral properties.
1,3-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups instead of tert-butyl groups, affecting its steric and electronic characteristics.
Uniqueness
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of both chiral oxazoline rings and bulky tert-butyl groups. This combination provides a distinct steric and electronic environment, making it particularly effective in asymmetric catalysis and chiral recognition applications .
Propriétés
Formule moléculaire |
C20H28N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-8-7-9-14(10-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3 |
Clé InChI |
KFPRVQMSDHGRIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


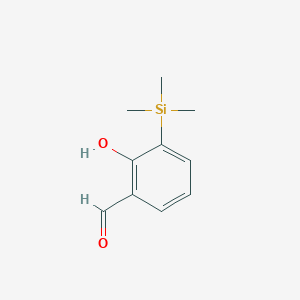
![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)
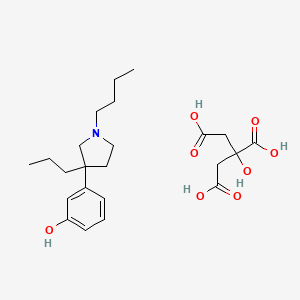

![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)

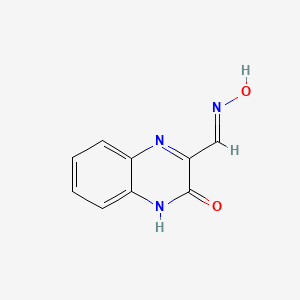
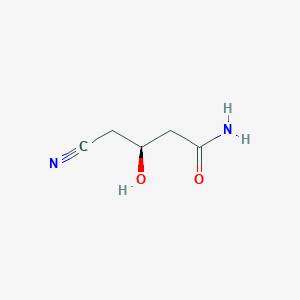
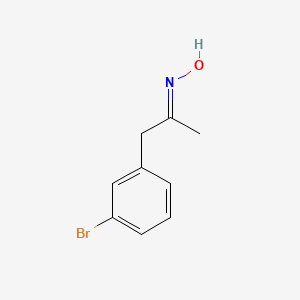

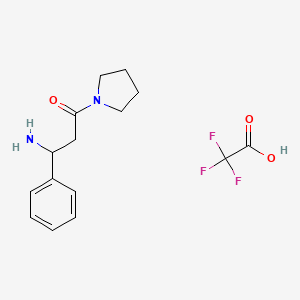
![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)
![5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid](/img/structure/B13823462.png)

